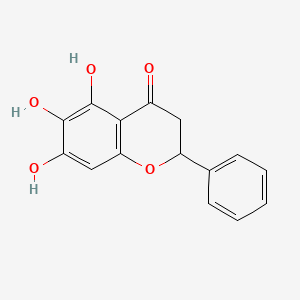
Dihydrobaicalein
説明
ジヒドロバイカレインは、植物であるScutellaria baicalensisの根から抽出される天然のフラボノイド化合物です。 それは、癌研究において重要な役割を果たすポロ様キナーゼ1(PLK1)の阻害剤としての役割を含む、様々な生物学的活性で知られています 。 この化合物は、分子式がC15H12O5で、分子量が272.25 g/molです .
準備方法
合成経路と反応条件: ジヒドロバイカレインは、バイカレインの還元によって合成できます。還元プロセスは通常、パラジウム触媒の存在下で水素ガスを使用します。 この反応は、他の官能基に影響を与えることなく、バイカレイン中の二重結合を選択的に還元するために、穏やかな条件下で行われます .
工業生産方法: ジヒドロバイカレインの工業生産は、Scutellaria baicalensisの根からバイカレインを抽出し、続いて還元することによって行われます。抽出プロセスには、エタノールまたはメタノールを用いた溶媒抽出が含まれ、続いてカラムクロマトグラフィーによる精製が行われます。 精製されたバイカレインは、次いで触媒的接触水素化に付されてジヒドロバイカレインが生成されます .
反応の種類:
一般的な試薬と条件:
酸化剤: 過マンガン酸カリウム、過酸化水素。
還元剤: 水素ガス、パラジウム触媒。
置換剤: アシルクロリド、ハロアルカン。
生成される主な生成物:
酸化: バイカレイン。
還元: ジヒドロバイカレイン。
4. 科学研究への応用
ジヒドロバイカレインは、幅広い科学研究への応用を持っています:
化学: 様々なフラボノイド誘導体の合成のための前駆体として使用されます。
生物学: ジヒドロバイカレインは、細胞周期の調節と癌の進行において重要な役割を果たすPLK1を阻害する役割について研究されています.
科学的研究の応用
Dihydrobaicalein has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various flavonoid derivatives.
Industry: this compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.
作用機序
ジヒドロバイカレインは、主にPLK1の阻害を通じてその効果を発揮します。PLK1は、有糸分裂を含む細胞周期の様々な段階に関与するセリン/スレオニンキナーゼです。 PLK1を阻害することにより、ジヒドロバイカレインは細胞周期を阻害し、癌細胞において細胞周期停止およびアポトーシスを引き起こします 。 この化合物は、VRK2やPLK2などの他のキナーゼも阻害し、その抗癌特性に貢献しています .
類似化合物:
バイカレイン: 類似の生物学的活性を持つフラボノイドですが、ジヒドロバイカレインに見られる水素化がありません.
7-O-メチルウォゴニン: PLK1阻害活性を有する別のフラボノイドですが、メチル化パターンが異なります.
ビスシデュリンII: PLK1に対する類似の阻害効果を持つ関連するフラボノイド.
ジヒドロバイカレインの独自性: ジヒドロバイカレインは、IC50値が6.3μMでPLK1を特異的に阻害するという点で独特であり、他の関連するフラボノイドと比較してより強力です 。 複数のキナーゼを阻害する能力は、抗癌研究における汎用性も高めています .
類似化合物との比較
Baicalein: A flavonoid with similar biological activities but lacks the hydrogenation seen in dihydrobaicalein.
7-O-methylwogonin: Another flavonoid with PLK1 inhibitory activity but differs in its methylation pattern.
Viscidulin II: A related flavonoid with similar inhibitory effects on PLK1.
Uniqueness of this compound: this compound is unique due to its specific inhibition of PLK1 with an IC50 value of 6.3 μM, making it more potent compared to other related flavonoids . Its ability to inhibit multiple kinases also adds to its versatility in anticancer research .
特性
IUPAC Name |
5,6,7-trihydroxy-2-phenyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c16-9-6-11(8-4-2-1-3-5-8)20-12-7-10(17)14(18)15(19)13(9)12/h1-5,7,11,17-19H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDJGLOROGNHJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(C1=O)C(=C(C(=C2)O)O)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001188384 | |
| Record name | 2,3-Dihydro-5,6,7-trihydroxy-2-phenyl-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001188384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35683-17-1 | |
| Record name | 2,3-Dihydro-5,6,7-trihydroxy-2-phenyl-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35683-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-5,6,7-trihydroxy-2-phenyl-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001188384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


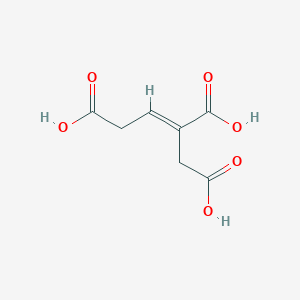
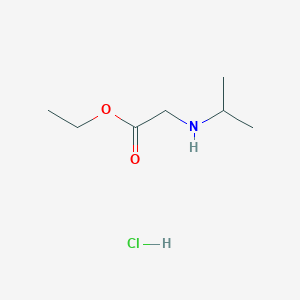
![7-Bromobenzo[d][1,2,3]thiadiazole](/img/structure/B3028768.png)
![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B3028770.png)
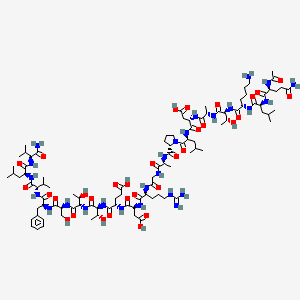

![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B3028776.png)
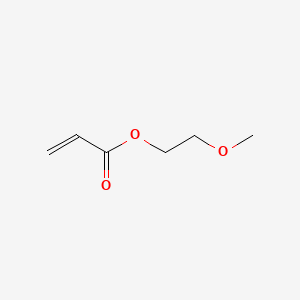
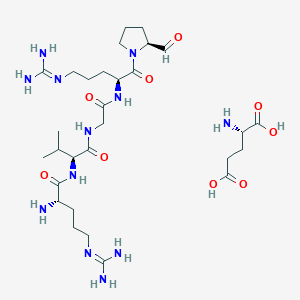

![2-[[2-[[1-[2-[[2-[[2-[[1-[1-[2-Amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B3028783.png)

![2-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B3028786.png)

